1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide
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Overview
Description
1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the formation of the piperidine ring through cyclization reactions.
Introduction of the Phenylcarbamoyl Group: This step involves the reaction of piperidine derivatives with phenyl isocyanate under controlled conditions to introduce the phenylcarbamoyl group.
Final Coupling: The final step involves coupling the intermediate with a suitable carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting neurotransmission and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxylate
- 1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-sulfonamide
Uniqueness
1-[(N-phenylcarbamoyl)methyl]-4-piperidylpiperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its dual piperidine rings and phenylcarbamoyl group make it a versatile molecule for various applications.
Properties
Molecular Formula |
C19H28N4O2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-(2-anilino-2-oxoethyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c20-18(25)19(23-11-5-2-6-12-23)9-13-22(14-10-19)15-17(24)21-16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-15H2,(H2,20,25)(H,21,24) |
InChI Key |
ARXGRXQDLBXTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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